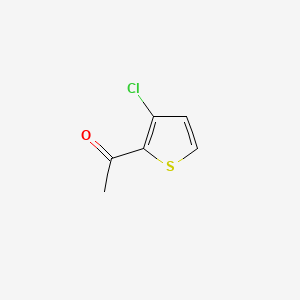

![molecular formula C14H12ClNO3S B1332720 Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 356568-66-6](/img/structure/B1332720.png)

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate, is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and the use of Morita-Baylis-Hillman acetates, as seen in the preparation of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates . Similarly, the synthesis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate through a one-pot, three-component condensation suggests that the synthesis of the compound may also involve a multicomponent strategy, potentially under mild conditions.

Molecular Structure Analysis

Crystallographic studies, such as those performed on Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate , provide detailed insights into the molecular geometries of related compounds. The use of X-ray diffraction crystallography and density functional theory (DFT) calculations, as seen in the analysis of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide , could be applied to determine the molecular structure of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds, such as the alkylation reactions to synthesize Methyl N-(carbazolyl)acetyl-2-aminotetrahydrothiophene-3-carboxylates , could inform the potential chemical reactions involving Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate. Additionally, the reactions with methyl 3-hydroxythiophene-2-carboxylate leading to various ethers suggest that the compound may also undergo reactions to form different derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR . These methods, along with fluorescence property investigations , could be employed to analyze the physical and chemical properties of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate. Theoretical calculations, such as those performed on the N-acetyl-N'-methylamide derivative of a cyclopropane analogue of phenylalanine , could also provide valuable information on the conformational preferences and stability of the compound.

Applications De Recherche Scientifique

1. Organic Synthesis and Crystal Structure Analysis

Methyl 3-aminothiophene-2-carboxylate, a related compound, is crucial in organic synthesis, medicine, dyes, and pesticides. Its single crystal X-ray diffraction analysis reveals distinct molecular interactions and properties (Tao et al., 2020).

2. Dyeing Polyester Fibers

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a similar compound, has been used to synthesize novel disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with good fastness properties, though they exhibit poor photostability (Iyun et al., 2015).

3. Anticonvulsant Enaminones

Compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, structurally similar to the compound , have been studied for their anticonvulsant properties. Their crystal structures and hydrogen bonding patterns provide insights into their potential therapeutic applications (Kubicki et al., 2000).

4. Antimicrobial Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown significant antimicrobial properties. These compounds have been synthesized and evaluated for their biological activities, demonstrating the versatility of thiophene derivatives in drug development (Prasad et al., 2017).

5. NMDA Receptor Modulation

Methyl N-(carbazolyl)acetyl-2-aminotetrahydrobenzothiophene-3-carboxylates, similar in structure, have been synthesized and identified as modulators of neuronal NMDA receptors. This highlights their potential in neurological research and therapy (Sokolov et al., 2019).

Propriétés

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-19-14(18)12-10(9-5-3-2-4-6-9)8-20-13(12)16-11(17)7-15/h2-6,8H,7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZIDNLJEOTBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)